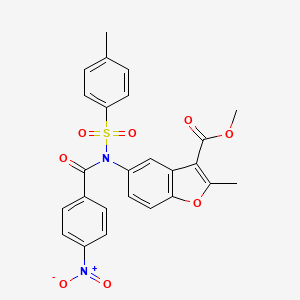

methyl 2-methyl-5-(4-nitro-N-tosylbenzamido)benzofuran-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 2-methyl-5-(4-nitro-N-tosylbenzamido)benzofuran-3-carboxylate” is a complex organic compound . It belongs to the class of benzofuran compounds, which are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

The synthesis of benzofuran compounds, including “methyl 2-methyl-5-(4-nitro-N-tosylbenzamido)benzofuran-3-carboxylate”, involves complex chemical reactions . For example, a benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis

The molecular structure of “methyl 2-methyl-5-(4-nitro-N-tosylbenzamido)benzofuran-3-carboxylate” is complex, with a benzofuran ring as a core structural unit . This structure is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “methyl 2-methyl-5-(4-nitro-N-tosylbenzamido)benzofuran-3-carboxylate” are complex and involve multiple steps . For example, the synthesis of a benzofuran derivative can involve a unique free radical cyclization cascade .Scientific Research Applications

Voltage-Clamp Studies and L-type Ca2+ Channels

The compound's analogues have been used in voltage-clamp studies to explore L-type Ca2+ channels in cells. Visentin et al. (1999) synthesized racemic methyl 1,4-dihydro-2, 6-dimethyl-5-nitro-4-(benzofurazanyl)pyridine-3-carboxylates and their benzofuroxanyl analogues, resolving them into enantiomers for whole-cell voltage-clamp studies on L-type Ca2+ channels. This research offers insights into the compound's potential for probing L-type Ca2+ channel structure and function (Visentin et al., 1999).

Fluorescent Response to Chemical Transformations

Nishida et al. (2005) reported on the fluorescent response of bi-functional methyl 5-nitro-l,3-benzodioxole-4-carboxylates, which are designed as artificial β-amino acid homologues. These compounds were non-fluorescent but produced fluorescent products upon undergoing various chemical transformations (Nishida et al., 2005).

Synthesis of Novel Quinoline-3-carboxylic Acid Derivatives

Gao et al. (2011) explored the synthesis of novel quinoline-3-carboxylic acid derivatives, which included a one-pot reaction involving ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate and various substituted salicylaldehydes. This provides a method for synthesizing new compounds that could have potential applications in various fields of scientific research (Gao et al., 2011).

Antimicrobial, Anti-inflammatory, and Analgesic Activity

Rajanarendar et al. (2013) synthesized a series of dihydro benzofuro[3,2-e]isoxazolo[4,5-b]azepin-5(5aH)-ones and evaluated their antimicrobial, anti-inflammatory, and analgesic activities. This study indicates potential pharmaceutical applications for benzofuran derivatives (Rajanarendar et al., 2013).

Catalytic Approaches to Functionalized Isoindolinone and Isobenzofuranimine Derivatives

Mancuso et al. (2014) explored palladium iodide catalyzed multicomponent carbonylative approaches to functionalized isoindolinone and isobenzofuranimine derivatives. This research could be particularly relevant for the synthesis of complex organic compounds and pharmaceuticals (Mancuso et al., 2014).

Antibacterial Activity and Quantitative Structure-Activity Relationships

Hadj-esfandiari et al. (2007) synthesized a new series of benzofuranones and evaluated their antibacterial activity, demonstrating significant inhibition against various bacteria. This research contributes to understanding the potential antibacterial properties of benzofuran derivatives (Hadj-esfandiari et al., 2007).

Antiproliferative Activity and Tubulin Polymerization Inhibition

Pieters et al. (1999) studied dihydrobenzofuran lignans and related compounds for their potential antitumor activity, focusing on their ability to inhibit tubulin polymerization. This research provides valuable insights into the use of benzofuran derivatives as potential antitumor agents (Pieters et al., 1999).

Future Directions

Benzofuran compounds, including “methyl 2-methyl-5-(4-nitro-N-tosylbenzamido)benzofuran-3-carboxylate”, have potential applications in many aspects due to their strong biological activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research in this area may focus on further exploring the therapeutic potential of these compounds for the treatment of various diseases .

Mechanism of Action

Target of Action

The compound, also known as methyl 2-methyl-5-[N-(4-methylbenzenesulfonyl)4-nitrobenzamido]-1-benzofuran-3-carboxylate, is a complex molecule that may interact with multiple targets. It is known that both indole and benzofuran derivatives, which are structural components of this compound, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It can be inferred from the biological activities of indole and benzofuran derivatives that the compound likely interacts with its targets to modulate their function . This modulation could result in changes to cellular processes, leading to the observed biological activities.

Biochemical Pathways

Given the broad range of biological activities associated with indole and benzofuran derivatives, it is likely that this compound affects multiple pathways . These could include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .

Result of Action

Based on the biological activities associated with indole and benzofuran derivatives, it can be inferred that the compound may have a range of effects at the molecular and cellular levels . These could include modulation of receptor activity, alteration of cellular processes, and changes to gene expression .

properties

IUPAC Name |

methyl 2-methyl-5-[(4-methylphenyl)sulfonyl-(4-nitrobenzoyl)amino]-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O8S/c1-15-4-11-20(12-5-15)36(32,33)26(24(28)17-6-8-18(9-7-17)27(30)31)19-10-13-22-21(14-19)23(16(2)35-22)25(29)34-3/h4-14H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTDJEBDPZGWWAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)OC)C)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O8S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-methyl-5-(4-nitro-N-tosylbenzamido)benzofuran-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl (2E)-2-[(carbamoylamino)imino]-3-[(4-chlorophenyl)sulfanyl]propanoate](/img/structure/B2895717.png)

![1-[4-(Diphenylmethyl)piperazin-1-yl]-3-(2-methoxyphenoxy)propan-2-ol](/img/structure/B2895719.png)

![Tert-butyl N-[(4-amino-1-benzylpiperidin-4-yl)methyl]carbamate](/img/structure/B2895720.png)

![Potassium 3-[3-(tert-butoxy)-3-oxopropyl]pyridine-2-carboxylate](/img/structure/B2895726.png)

![1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone](/img/structure/B2895734.png)

![Methyl 2-[(4-chlorophenyl)methyl-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]amino]acetate](/img/structure/B2895737.png)